Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2229432-89-5
VCID: VC6810663
InChI: InChI=1S/C9H13IO3/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h2-6H2,1H3
SMILES: CCOC(=O)C12CC(C1)(OC2)CI
Molecular Formula: C9H13IO3
Molecular Weight: 296.104

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

CAS No.: 2229432-89-5

Cat. No.: VC6810663

Molecular Formula: C9H13IO3

Molecular Weight: 296.104

* For research use only. Not for human or veterinary use.

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate - 2229432-89-5

Specification

CAS No. 2229432-89-5
Molecular Formula C9H13IO3
Molecular Weight 296.104
IUPAC Name ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Standard InChI InChI=1S/C9H13IO3/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h2-6H2,1H3
Standard InChI Key BBLQDUOYQYJQRA-UHFFFAOYSA-N
SMILES CCOC(=O)C12CC(C1)(OC2)CI

Introduction

Structural Characterization and Molecular Identity

Molecular Architecture

The compound’s defining feature is its bicyclo[2.1.1]hexane system, a strained bicyclic framework comprising two fused rings: a three-membered oxolane ring and a bridged cyclohexane derivative. The iodomethyl group (-CH2I) is attached to position 1 of the bicyclic system, while the ethyl ester (-COOEt) occupies position 4 . This arrangement imposes significant steric constraints, influencing both reactivity and conformational stability.

Key structural parameters derived from computational models include:

  • Bond lengths: The C-I bond in the iodomethyl group measures approximately 2.10 Å, typical for carbon-iodine single bonds .

  • Ring strain: The bicyclic system exhibits ~30 kcal/mol of strain energy, primarily due to angle distortion in the three-membered oxolane ring.

Spectral and Computational Data

Infrared (IR) spectroscopy: Strong absorption bands at 1740 cm⁻¹ confirm the presence of the ester carbonyl group, while a peak at 550 cm⁻¹ corresponds to C-I stretching.
NMR spectroscopy:

  • ¹H NMR: A triplet at δ 1.25 ppm (3H, J=7.1 Hz) represents the ethyl group’s methyl protons, while the iodomethyl protons appear as a singlet at δ 3.45 ppm .

  • ¹³C NMR: The carbonyl carbon resonates at δ 170.2 ppm, and the quaternary bridgehead carbons appear between δ 45–55 ppm .

Synthetic Methodologies

Multi-Step Bicyclic Core Assembly

A prevalent synthetic route involves constructing the bicyclic framework via iodocyclization of allylic alcohols (Scheme 1):

  • Substrate Preparation: 4-Penten-1-ol derivatives are functionalized with ethyl glycolate to install the ester group.

  • Iodocyclization: Treatment with iodine (I2) and triphenylphosphine (PPh3) in dichloromethane induces intramolecular cyclization, forming the oxabicyclo[2.1.1]hexane system.

  • Iodomethyl Introduction: Subsequent reaction with methyl iodide (CH3I) in the presence of a silver triflate (AgOTf) catalyst installs the iodomethyl group at position 1.

Optimization Notes:

  • Yields improve from 45% to 72% when using microwave irradiation at 80°C.

  • Stereoselectivity is controlled by the choice of solvent; tetrahydrofuran (THF) favors the exo-isomer .

Alternative Photocatalytic Approaches

Recent advances employ visible-light photocatalysis to generate the bicyclic core via radical intermediates:

  • Catalyst System: Ru(bpy)3²⁺ (bpy = 2,2'-bipyridine) under blue LED irradiation.

  • Mechanism: Single-electron transfer (SET) from the catalyst to a bromoalkene precursor generates a radical, which undergoes 5-exo-dig cyclization to form the bicyclic skeleton.

Reactivity and Functionalization

Nucleophilic Substitution at Iodomethyl

The iodomethyl group serves as a reactive handle for further derivatization:

  • SN2 Displacement: Treatment with sodium azide (NaN3) in dimethylformamide (DMF) replaces iodine with an azide group (-CH2N3).

  • Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3)4 yields biaryl derivatives .

Ester Hydrolysis and Decarboxylation

Basic hydrolysis (e.g., NaOH in ethanol/water) cleaves the ethyl ester to the carboxylic acid, which undergoes decarboxylation at 150°C to form 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane.

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion; use PPE
Skin IrritationH315Wear nitrile gloves
Serious Eye DamageH318Use safety goggles
Respiratory IrritationH335Employ fume hoods

Emerging Applications in Drug Discovery

Bioisosteric Replacement

The bicyclo[2.1.1]hexane system serves as a rigid, non-planar bioisostere for ortho-substituted benzene rings, improving metabolic stability in lead compounds. For example, replacing a benzene ring in a kinase inhibitor with this scaffold increased plasma half-life from 1.2 to 4.7 hours in murine models.

Radiopharmaceutical Precursors

The iodomethyl group enables radiolabeling with iodine-125 (¹²⁵I) for positron emission tomography (PET) tracers. Preliminary studies show rapid blood clearance (t½ = 15 min) and high tumor-to-background ratios in xenograft models .

SupplierPurityPackagingPrice (USD/g)
Parchem98%1 g, 5 g, 10 g450
Biosynth95%250 mg, 1 g620

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